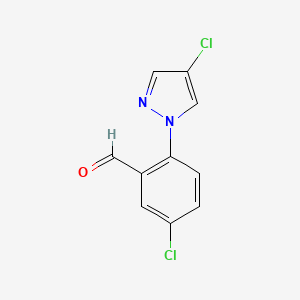
5-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features a pyrazole ring substituted with chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 4-chloro-1H-pyrazole with 5-chloro-2-formylbenzoic acid under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the chlorination of pyrazole derivatives followed by formylation. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzoic acid.
Reduction: 5-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but lacks the additional chlorine atom on the pyrazole ring.
5-Chloro-1-vinyl-1H-pyrazole: Contains a vinyl group instead of the aldehyde group.
3-Alkenyl-5-chloro-1H-pyrazoles: Differ in the substitution pattern on the pyrazole ring.
Uniqueness
5-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is unique due to its dual chlorine substitution, which can enhance its reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .
Properties
Molecular Formula |
C10H6Cl2N2O |
|---|---|
Molecular Weight |
241.07 g/mol |
IUPAC Name |
5-chloro-2-(4-chloropyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-1-2-10(7(3-8)6-15)14-5-9(12)4-13-14/h1-6H |
InChI Key |
VIMJWCQIQVZTLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)N2C=C(C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


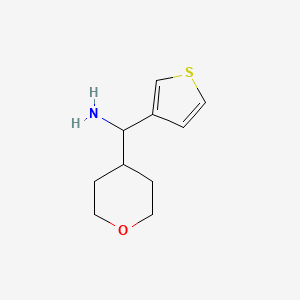
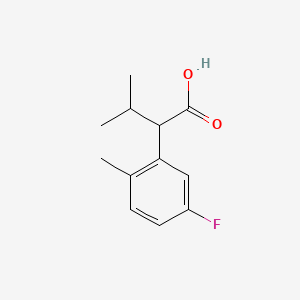

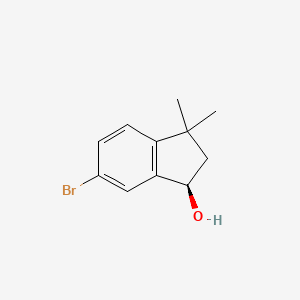
![2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B13328396.png)
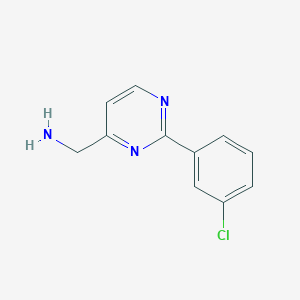
![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13328411.png)
![8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one](/img/structure/B13328425.png)
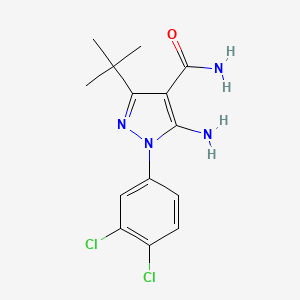
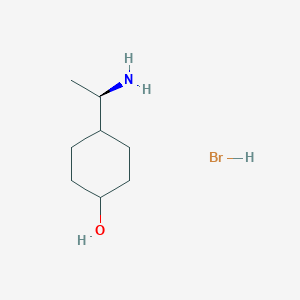
![[2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13328443.png)

![5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13328452.png)

